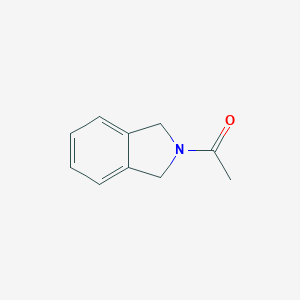

1-(Isoindolin-2-yl)ethanone

Description

1-(Isoindolin-2-yl)ethanone is an organic compound characterized by an isoindoline backbone fused with a ketone group at the ethanone position. The isoindoline ring system provides a rigid scaffold that can enhance binding affinity in drug design, while the ketone group offers a reactive site for further functionalization.

Propriétés

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPULJIHNWKBSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Isoindolin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of isoindoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Isoindolin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted isoindoline derivatives.

Applications De Recherche Scientifique

Chemistry

1-(Isoindolin-2-yl)ethanone serves as an important building block for the synthesis of more complex organic molecules. Its isoindoline core structure imparts distinct chemical properties that are exploited in various synthetic pathways.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in modulating cell proliferation and apoptosis.

Medicine

The compound has been studied for its potential therapeutic applications:

- Cognitive Enhancement : It has been found to inhibit acetylcholine esterase (AChE), leading to increased levels of acetylcholine, which may enhance cognitive function. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease.

Table 2: Biological Activities of this compound

| Activity | Target | Mechanism |

|---|---|---|

| Antimicrobial | Bacterial and fungal strains | Inhibition of cell wall synthesis |

| Anticancer | Cancer cell lines | Induction of apoptosis |

| Cognitive Enhancement | Acetylcholine esterase | Inhibition leading to increased acetylcholine levels |

Case Study 1: Cognitive Enhancement Research

In a study evaluating the cognitive-enhancing effects of this compound, researchers administered the compound to animal models exhibiting Alzheimer-like symptoms. The results indicated significant improvements in memory retention and cognitive tasks compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in Alzheimer's treatment.

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of this compound against various human cancer cell lines. The compound demonstrated selective cytotoxicity towards breast and lung cancer cells while sparing normal cells. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Material Science : The compound is being explored for use in developing new materials with specific luminescent properties.

- Pharmaceutical Intermediate : Its structural features make it a valuable intermediate in synthesizing other pharmaceutical agents.

Mécanisme D'action

The mechanism of action of 1-(Isoindolin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-(isoindolin-2-yl)ethanone with structurally or functionally related ethanone derivatives, highlighting molecular properties, structural features, and reported activities:

Structural and Functional Analysis

- Ring Systems: The isoindoline ring in this compound distinguishes it from dihydroisoquinoline () and indole-based analogs (). Isoindoline’s bicyclic structure enhances conformational stability compared to monocyclic systems like pyridine ().

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) increase reactivity for electrophilic substitution, whereas hydroxyl groups () enhance antioxidant capacity. The amino group in 1-(7-amino-5-fluoro-indolin-1-yl)ethanone () may improve solubility and bioavailability.

- Biological Activities: Metal complexes of ethanone derivatives (e.g., ) exhibit antifungal activity when coordinated to transition metals, as seen in ligand APEHQ (). Natural product derivatives like 2-hydroxy-1-(4-hydroxyphenyl)ethanone () show antioxidant and anti-inflammatory properties, unlike synthetic nitro-substituted analogs.

Activité Biologique

1-(Isoindolin-2-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also referred to as 1-(1,3-Dihydroisoindol-2-yl)ethanone, features an isoindoline core structure. This unique configuration contributes to its distinct chemical and physical properties, influencing its biological interactions.

Target Enzymes:

The primary biological targets of this compound include:

- Acetylcholine Esterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine, which may enhance cognitive functions.

- Cyclin-dependent Kinase 7 (CDK7) : This interaction suggests potential implications in cell cycle regulation and cancer therapy.

Biochemical Pathways:

The compound's action on AChE is significant for cognitive enhancement, particularly in neurodegenerative conditions such as Alzheimer's disease. The inhibition results in elevated acetylcholine levels, which are crucial for synaptic transmission and memory formation .

Biological Activities

This compound exhibits a variety of biological activities:

- Neuroprotective Effects : Studies indicate that it may protect neurons from oxidative stress and apoptosis, contributing to its potential in treating neurodegenerative diseases.

- Antimicrobial Properties : Research has shown that derivatives of isoindoline compounds possess antibacterial activity against various pathogens, indicating the potential for developing new antimicrobial agents .

- Anticancer Activity : Some studies suggest that isoindoline derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown moderate cytotoxicity against specific cancer cell lines (e.g., HL-60) with varying IC50 values .

Case Studies

Several studies have investigated the effects of this compound in laboratory settings:

-

Cognitive Enhancement in Animal Models :

- Study Design : Mice were administered varying doses of the compound.

- Findings : Lower doses improved memory retention and cognitive function as measured by maze tests, while higher doses showed diminishing returns due to potential toxicity.

-

Antimicrobial Efficacy :

- Study Design : In vitro assays were conducted against bacterial strains such as Bacillus subtilis.

- Results : Some derivatives exhibited significant antibacterial activity, supporting the potential for therapeutic applications in infectious diseases.

- Cancer Cell Line Studies :

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. It exhibits high binding affinity to its targets, which is indicative of good bioavailability. The compound's stability under physiological conditions further supports its potential for therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(1,3-Dimethyl-1H-indol-2-yl)ethanone | Indole derivative | Anticancer and anti-inflammatory properties |

| 1-(2,3-Dihydro-1H-inden-5-yl)ethanone | Indenyl derivative | Neuroprotective effects |

| 2-Acetylthiazole | Thiazole derivative | Antimicrobial activity |

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(Isoindolin-2-yl)ethanone, and how are reaction conditions optimized?

Answer:

The most common synthetic route involves Friedel-Crafts acylation of isoindoline derivatives using acyl chlorides (e.g., acetyl chloride) and Lewis acid catalysts (e.g., AlCl₃). Key parameters include:

- Temperature : Maintained between 0–25°C to control exothermic reactions.

- Solvent : Anhydrous dichloromethane or nitrobenzene for optimal acylium ion stability.

- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acyl chloride minimizes side reactions.

Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) . Industrial-scale synthesis may employ continuous flow reactors to enhance heat transfer and yield .

Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and isoindoline N-H bonds (~3400 cm⁻¹). Solvent choice (CCl₄ or CS₂) affects resolution .

- Mass Spectrometry (EI-MS) : Fragmentation patterns confirm molecular ion peaks (e.g., m/z 161 for C₁₀H₁₁NO) and structural motifs .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and acetyl group protons (δ 2.6 ppm for CH₃) .

- Computational Tools : Gaussian or DFT calculations predict optimized geometries and electrostatic potentials for reactivity studies .

Advanced: How do electronic and steric effects influence substitution reactions at the isoindoline ring?

Answer:

Substituent positioning dictates reactivity:

- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., -NH₂) at the 5-position activate the ring, favoring nitration or sulfonation at the 4- and 7-positions.

- Steric Hindrance : Bulky substituents on the acetyl group reduce reaction rates. For example, halogenation with Cl₂ in acetic acid proceeds slower when the acetyl group is para to the reaction site .

Methodological Tip : Competitive kinetic studies under controlled pH and temperature quantify substituent effects .

Advanced: What computational strategies validate the pharmacokinetic and toxicological profiles of this compound derivatives?

Answer:

- ADMET Prediction : Tools like SwissADME assess Lipinski’s rule compliance (e.g., molecular weight <500 Da, logP <5). Derivatives with zero violations show higher oral bioavailability .

- Molecular Docking : AutoDock Vina or PyRx evaluates binding affinities to target proteins (e.g., antimicrobial enzymes). A docking score <−7 kcal/mol suggests strong inhibition .

- MD Simulations : GROMACS models protein-ligand stability over 100 ns trajectories, highlighting hydrogen bond retention and conformational changes .

Advanced: How can contradictory data in oxidation/reduction reactions of this compound be resolved?

Answer:

Conflicting product distributions (e.g., alcohol vs. carboxylic acid formation) arise from:

- Reagent Selectivity : NaBH₄ selectively reduces ketones to secondary alcohols, while KMnO₄ in acidic conditions oxidizes to carboxylic acids .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. For example, aldehydes (δ ~2800 cm⁻¹ in IR) may form transiently during oxidation .

Resolution Workflow :

Repeat reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.

Compare HPLC retention times with authentic standards.

Safety: What protocols mitigate risks during laboratory handling of this compound?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for volatile solvents .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. SDSs indicate no acute toxicity, but prolonged exposure may irritate mucous membranes .

Methodological: How are experimental and computational physicochemical properties cross-validated?

Answer:

- LogP Determination : Compare experimental shake-flask method (octanol/water partitioning) with computational predictions via XLogP3 or ChemAxon .

- PSA (Polar Surface Area) : Calculate using group contribution methods (e.g., Ertl’s approach) and validate via crystallographic data .

- Melting Point : Differential Scanning Calorimetry (DSC) measurements should align with simulated lattice energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.